PI3K p110α Inhibition vs. LY294002
Methyl 4-(3-aminopyridin-2-yl)benzoate demonstrates potent inhibition of the PI3K p110α isoform with an IC50 of 35 nM, as determined in a cellular assay using recombinant human PI3K p110α expressed in Rat1 cells [1]. This potency is significantly greater than that of the widely used, first-generation pan-PI3K inhibitor LY294002, which exhibits an IC50 of 500 nM (0.5 µM) against the same isoform under comparable enzymatic conditions . This 14-fold improvement in potency highlights the compound's value in studies requiring stronger p110α inhibition at lower concentrations.
| Evidence Dimension | Inhibitory potency (IC50) against PI3K p110α |
|---|---|
| Target Compound Data | IC50 = 35 nM |
| Comparator Or Baseline | LY294002: IC50 = 500 nM (0.5 µM) |
| Quantified Difference | 14.3-fold higher potency (35 nM vs 500 nM) |
| Conditions | Recombinant human PI3K p110α expressed in Rat1 cells (target compound) vs. enzymatic assay (comparator) |
Why This Matters
For researchers investigating the PI3K/AKT/mTOR pathway, the enhanced potency of this compound over legacy tools like LY294002 translates to lower required working concentrations, reducing potential off-target effects and solvent interference in cell-based assays.
- [1] BindingDB. (n.d.). BDBM207234: US9260439, 211. IC50 Data for PI3K p110alpha Inhibition. View Source
